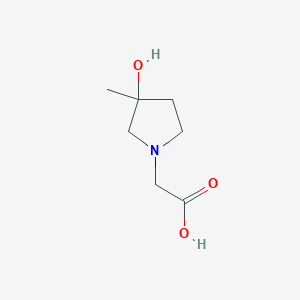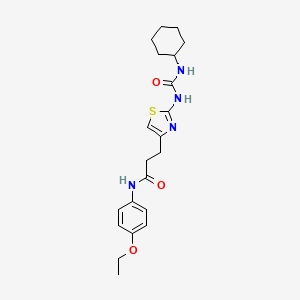![molecular formula C20H14N4O3S B2622996 (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-75-5](/img/structure/B2622996.png)
(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of the Enamine: The enamine structure can be formed by reacting an acetylated aniline derivative with an appropriate aldehyde or ketone under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the enamine intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone structure.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could allow it to act as a ligand or inhibitor for certain biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: can be compared to other thiazole derivatives, such as:
Eigenschaften
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-13(25)14-4-2-6-17(8-14)22-11-16(10-21)20-23-19(12-28-20)15-5-3-7-18(9-15)24(26)27/h2-9,11-12,22H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZVILFPVDAFLX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)
![N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2622915.png)
![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)

![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE](/img/structure/B2622925.png)

![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![6-(cyclopentyloxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2622933.png)


